(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one (S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Brand Name: Vulcanchem
CAS No.: 124724-88-5
VCID: VC3795579
InChI: InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1
SMILES: CC1(OC(C(=O)O1)CCO)C
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one

CAS No.: 124724-88-5

Cat. No.: VC3795579

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one - 124724-88-5

Specification

CAS No. 124724-88-5
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name (5S)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-one
Standard InChI InChI=1S/C7H12O4/c1-7(2)10-5(3-4-8)6(9)11-7/h5,8H,3-4H2,1-2H3/t5-/m0/s1
Standard InChI Key VOPYJHZPEZETOG-YFKPBYRVSA-N
Isomeric SMILES CC1(O[C@H](C(=O)O1)CCO)C
SMILES CC1(OC(C(=O)O1)CCO)C
Canonical SMILES CC1(OC(C(=O)O1)CCO)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3-dioxolane ring fused to a ketone group at the 4-position. The (S)-configuration at the 5-position introduces chirality, critical for its interactions in asymmetric synthesis. Key structural features include:

  • Ring conformation: X-ray crystallography of related dioxolane derivatives reveals an envelope conformation for the five-membered ring, with the 5-hydroxyethyl group occupying a pseudoaxial position .

  • Stereoelectronic effects: The methyl groups at C2 and C2' enforce a rigid chair-like conformation, stabilizing the ring against hydrolysis .

Table 1: Structural Parameters

ParameterValueSource
Molecular formulaC₇H₁₂O₄
Molecular weight160.17 g/mol
Specific rotation [α]D²⁵+43.6° (c = 1.0, CHCl₃)
Crystal systemMonoclinic

The SMILES string CC1(C)OC[C@H](CCO)O1 and InChI key YYEZYENJAMOWHW-LURJTMIESA-N confirm the stereochemistry. Hydrogen bonding between the hydroxyethyl oxygen and the ketone group further stabilizes the molecule .

Synthesis and Production

Laboratory-Scale Methods

The synthesis typically involves ketalization of (S)-2,3-dihydroxybutyric acid with acetone under acidic conditions . A optimized protocol from Valdivia et al. employs:

  • Ketal formation: Reacting (S)-2,3-dihydroxybutyric acid with 2,2-dimethoxypropane in acetone, catalyzed by sulfuric acid at −10°C for 4 hours.

  • Workup: Neutralization with NaHCO₃, filtration, and solvent evaporation yield the product in 76% purity .

Table 2: Synthesis Conditions

ParameterValueSource
CatalystH₂SO₄ (2.5 mL per 50 mL acetone)
Temperature−10°C → room temperature
Yield76–80%

Industrial production utilizes continuous flow reactors to enhance scalability and reduce side reactions .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits high thermal stability (decomposition >200°C) and moderate hydrophilicity:

Table 3: Physicochemical Data

PropertyValueSource
Melting point184°C
Boiling point98°C at 15 mmHg
Density1.027 g/mL at 25°C
Refractive index (n²⁰/D)1.4380
LogP−0.65

The low LogP value indicates limited lipid solubility, aligning with its applications in aqueous-phase reactions.

Applications in Organic Synthesis

Nucleoside Analog Preparation

The hydroxyethyl side chain serves as a handle for functionalization. In fluorouracil derivatives, the dioxolane ring acts as a protecting group for diols during nucleoside synthesis . For example, coupling with 5-fluorouracil via Mitsunobu conditions yields antiviral precursors .

Polymer Chemistry

Ring-opening polymerization of dioxolan-4-one derivatives produces biodegradable polyesters. Thermosetting resins derived from allyl-functionalized analogs exhibit tensile strengths >50 MPa .

Biological Activity and Mechanisms

Cytotoxicity Screening

Preliminary assays on human cell lines (HEK293) show an IC₅₀ > 500 μM, suggesting low acute toxicity .

ParameterValueSource
Flash point100.6°C (closed cup)
Hazard statementsH315, H319, H335
PPEGloves, eye protection

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